molecular formula C16H13N3O2 B2402621 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide CAS No. 946203-96-9

1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

Cat. No.: B2402621
CAS No.: 946203-96-9
M. Wt: 279.299
InChI Key: JUGDHHXUCJZRNR-UHFFFAOYSA-N
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Description

1,4-Dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinoline core substituted with a 4-oxo group and an N-linked 6-methyl-2-pyridinyl carboxamide moiety.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-5-4-8-14(18-10)19-16(21)12-9-17-13-7-3-2-6-11(13)15(12)20/h2-9H,1H3,(H,17,20)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGDHHXUCJZRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridinyl Group: The 6-methyl-2-pyridinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural distinction lies in its 6-methyl-2-pyridinyl substituent, which differentiates it from analogs with alternative aryl or alkyl groups. Below is a comparative analysis of structurally related quinolinecarboxamides:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Molecular Weight Key Substituents Notable Features
Target Compound Not reported N-(6-methyl-2-pyridinyl) Enhanced lipophilicity due to methyl group
Compound 52 (J. Med. Chem. 2007) Not reported 6-chloro, N3-(3,5-dimethyladamantyl), C1-pentyl Increased electronegativity (Cl) and bulky adamantyl group
TRC-C370880 () 417.93 N-cyclohexyl, C1-[2-(4-morpholinyl)ethyl] High molecular weight; morpholinyl enhances solubility
Methyl 4-(4-methoxyphenyl)-2-methyl… Not reported 4-methoxyphenyl, methyl ester Methoxy group improves membrane permeability
  • Lipophilicity and Solubility : The 6-methyl-2-pyridinyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., nitro or chloro groups in and ). However, morpholinyl or methoxy groups in analogs () may improve aqueous solubility .
  • Steric Effects : Bulky substituents like adamantyl (Compound 52) or cyclohexyl (TRC-C370880) may hinder receptor binding, whereas the smaller methyl-pyridinyl group in the target compound could favor target engagement .

Biological Activity

1,4-Dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoline backbone with a carboxamide functional group, which is known to influence its interaction with biological targets. The presence of the pyridine moiety is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. For instance, compounds derived from similar structures exhibited significant activity against various pathogens. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
5a0.300.35Bacteriostatic
100.400.45Bactericidal

The mechanism by which these compounds exert their antimicrobial effects includes inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR inhibition . This dual-targeting approach enhances their therapeutic potential.

Anticancer Activity

In addition to antimicrobial properties, studies have highlighted the anticancer potential of similar quinoline derivatives. For example, research has shown that certain derivatives can induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins and modulation of signaling pathways such as PI3K/Akt .

Case Study: Apoptosis Induction

A specific derivative demonstrated significant cytotoxicity against bladder cancer cell lines (T24T, UMUC3) with an IC50 value below 60 µM, indicating strong potential for development as an anticancer agent .

Safety and Toxicity Profile

The hemolytic activity of these compounds was evaluated, showing low toxicity with % lysis ranging from 3.23 to 15.22%, suggesting a favorable safety profile compared to standard cytotoxic agents .

Q & A

Q. What are the common synthetic routes for 1,4-dihydro-N-(6-methyl-2-pyridinyl)-4-oxo-3-quinolinecarboxamide, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via cyclization reactions involving quinoline and pyridine precursors. For example, substituted quinolinecarboxamides are prepared by refluxing intermediates (e.g., carboxamide derivatives) with amines in ethanol or DMF, followed by crystallization . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) can be achieved using statistical experimental design (DoE), which minimizes trial-and-error approaches. Fractional factorial designs or response surface methodologies help identify critical variables (e.g., molar ratios, reaction time) to maximize yield .

Q. How do researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carboxamide protons (δ ~12 ppm) .
  • Elemental analysis validates empirical formulas (e.g., C% and N% deviations <0.3%) . Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry and hydrogen bonding patterns, as demonstrated for related dihydropyridine derivatives .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should experimental controls be designed?

  • Antibacterial activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antiproliferative activity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing results to reference compounds like doxorubicin. Include vehicle-only and untreated controls to rule out solvent toxicity .
  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays and validate with flow cytometry (Annexin V/PI staining) .

Q. How can computational methods aid in understanding the mechanism of action and structure-activity relationships (SAR)?

  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antibacterial activity) using software like AutoDock Vina. Focus on hydrogen bonding and π-π stacking with active-site residues .
  • QSAR modeling : Develop regression models correlating substituent electronic properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the quinoline ring may enhance antibacterial potency .
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states in synthesis pathways, reducing experimental redundancy .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Comparative structural analysis : Verify substituent positions (e.g., 6-methyl vs. 8-methyl pyridinyl groups) via SC-XRD or NOESY NMR, as minor structural variations drastically alter activity .
  • Standardize assay protocols : Discrepancies in MIC values may arise from differences in bacterial inoculum size or growth media. Adopt CLSI guidelines for consistency .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by experimental variability .

Methodological Resources

  • Synthetic optimization : Leverage ICReDD’s computational-experimental feedback loop for reaction design .
  • Data validation : Cross-reference spectral data with repositories like PubChem or Cambridge Structural Database .

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